2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18ClNO3S2 and its molecular weight is 395.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Shah et al. (2014) involved synthesizing a series of compounds similar to 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone. These compounds were characterized by IR, 1H NMR, and Spectroscopic data. They were tested for their antibacterial and antifungal activities, demonstrating the potential of these compounds in microbial studies (Shah et al., 2014).
Antimicrobial Activity
- Mistry and Desai (2006) synthesized a series of azetidin-2-ones, which are pharmacologically active. These compounds were screened for antibacterial activity against various bacteria and antifungal activity against Candida albicans, highlighting the antimicrobial potential of azetidin-2-ones (Mistry & Desai, 2006).
Antibacterial Activity
- Chung et al. (1992) synthesized a monocyclic analogue similar to this compound. The antibacterial activities of this β-lactam compound were, however, found to be quite low compared to cefotaxime, offering insights into its limited antibacterial efficacy (Chung et al., 1992).
Monobactam Synthesis
- A study by Haruo et al. (1988) involved the synthesis of monobactam analogues using a key intermediate similar to this compound. These compounds showed strong activity against gram-negative bacteria, except Pseudomonas aeruginosa, and exhibited excellent stability to β-lactamases (Haruo et al., 1988).
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S2/c19-15-6-8-16(9-7-15)25(22,23)17-10-20(11-17)18(21)13-24-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQQHDQICZESBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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